molecular formula C11H15NO5S B8388370 4-(4-Nitrophenyl)butyl methanesulfonate

4-(4-Nitrophenyl)butyl methanesulfonate

Cat. No.: B8388370
M. Wt: 273.31 g/mol
InChI Key: LXFOQDLDXLCQAI-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butyl methanesulfonate is a sulfonate ester characterized by a nitro-substituted phenyl group attached to a butyl chain, terminating in a methanesulfonate moiety. The nitro group enhances electron-withdrawing properties, influencing reactivity and optical behavior, while the sulfonate group contributes to solubility and stability .

Properties

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

4-(4-nitrophenyl)butyl methanesulfonate

InChI

InChI=1S/C11H15NO5S/c1-18(15,16)17-9-3-2-4-10-5-7-11(8-6-10)12(13)14/h5-8H,2-4,9H2,1H3

InChI Key

LXFOQDLDXLCQAI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrophenyl 4-Bromobenzenesulfonate
  • Structure : Contains a bromobenzene sulfonate group instead of the butyl methanesulfonate chain.
  • Synthesis : Prepared via sulfonation reactions, with X-ray crystallography confirming bond lengths (S–C: ~1.78 Å, S–O: ~1.43 Å, S=O: ~1.43 Å), consistent with sulfonate esters .
  • Applications : Used in lipid membrane studies and as a precursor for bioactive analogues due to its aromatic sulfonate framework .
4-(Thiophen-2-yl)butyl Methanesulfonate (MK33)
  • Structure : Replaces the nitrophenyl group with a thiophene ring, introducing π-conjugation and altering electronic properties.
  • Synthesis : Derived from 4-(thiophen-2-yl)butan-1-ol via methanesulfonylation, highlighting the adaptability of sulfonate ester synthesis .
  • Applications: Potential use in conductive polymers or optoelectronic materials due to thiophene’s electron-rich nature .
(E)-4-(4-Nitrostyryl)phenol
  • Structure: Features a nitrostyryl group linked to phenol, lacking the sulfonate moiety.
  • Synthesis : Synthesized via Heck coupling, with UV absorption at 339 nm, attributed to nitro-aromatic conjugation .
  • Applications : Studied for liquid crystal behavior and solar energy conversion due to its planar, conjugated structure .

Optical and Electronic Properties

Table 1: UV-Vis Absorption Maxima of Nitro-Containing Analogues
Compound UV λmax (nm) Reference
4-(4-Nitrophenyl)butyl methanesulfonate Data not available
(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol 376
(E)-4-Styrylphenol 315
(E)-4-(4-Nitrostyryl)phenol 339
4-Nitrophenyl 4-bromobenzenesulfonate Not reported

Key Observations :

  • Nitro-aromatic systems exhibit strong absorption in the UV range (315–376 nm), with shifts dependent on conjugation length and substituent electronegativity .
  • The absence of sulfonate groups in nitrostyrylphenol reduces solubility but enhances π-conjugation, critical for optoelectronic applications .

Reactivity and Stability

  • Sulfonate Esters vs. Phenolic Derivatives: Sulfonate esters (e.g., this compound) exhibit higher hydrolytic stability compared to phenolic analogues due to the robust S–O bond . Phenolic compounds (e.g., (E)-4-(4-nitrostyryl)phenol) are more reactive in nucleophilic substitutions, favoring applications in polymer synthesis .
  • Nitro Group Effects: Electron-withdrawing nitro groups enhance electrophilic substitution reactivity in aromatic sulfonates but reduce thermal stability compared to non-nitro analogues .

Key Insights :

  • Sulfonate esters with nitro groups are underutilized in biological systems but show promise in material science due to tunable electronic properties .
  • Thiophene-containing analogues prioritize charge transport, whereas nitro-aromatic derivatives focus on optical absorption .

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